molecular formula C7H7BrN2S B1272182 1-(3-Bromophenyl)thiourea CAS No. 21327-14-0

1-(3-Bromophenyl)thiourea

Cat. No. B1272182
CAS RN: 21327-14-0
M. Wt: 231.12 g/mol
InChI Key: XBRVSIPVHYWULW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)thiourea (BPTh) is an organic compound belonging to the thiourea class of compounds, which are widely studied for their potential applications in medicinal chemistry, materials science, and other areas. BPTh is a colorless crystalline solid with a melting point of 108-109°C and a density of 1.5 g/cm3. It is soluble in water and organic solvents, and its synthesis is relatively simple.

Scientific Research Applications

Spectroscopic and Molecular Studies

  • Spectroscopic Characterization and Theoretical Studies : A study on a thiourea derivative, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-22), revealed its spectroscopic characteristics and theoretical aspects through FTIR, FT-Raman, NMR spectroscopy, and DFT calculations. This compound exhibited potential for developing new analgesic drugs (Menon et al., 2018).

Crystallography and Molecular Interactions

  • Halogen Substituent Influence on Molecular Conformation : Research on a series of 1-benzoyl-3-(halogenophenyl)thioureas, including 1-benzoyl-3-(3-bromophenyl)thiourea, showed how halogen atoms and their positions on the phenyl ring affect molecular and crystal structures. The study used X-ray diffraction and theoretical calculations (Rosiak et al., 2021).

Redox Reactions and Analytical Chemistry

  • Redox Reagent for Thioureas : Potassium bromate has been used as a redox reagent in the presence of potassium iodide for the visual and potentiometric determination of thioureas, including their aryl derivatives, demonstrating its utility in analytical chemistry (Singh et al., 1965).

Chemical Synthesis and Reactions

  • Reaction Mechanisms and Derivative Synthesis : A study explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, revealing insights into reaction mechanisms and potential for novel derivative synthesis (Kammel et al., 2015).

Biological and Pharmacological Activities

  • DNA-Binding and Biological Activities : Research on new nitrosubstituted acyl thioureas demonstrated their potential in DNA interaction studies and various biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
  • Metal Complex Synthesis and Microbiological Activity : Novel Cu(II) complexes with thiourea derivatives, including 1-(3-bromophenyl)thiourea, exhibited significant inhibition against bacterial strains and potential as antibiofilm agents (Drzewiecka-Antonik et al., 2017).

Green Chemistry and Environmental Applications

  • Green Synthesis of Thiourea Derivatives : A green approach for synthesizing 1,3-disubstituted thiourea derivatives using solar energy demonstrated an environmentally friendly and energy-saving method relevant to medicinal chemistry (Kumavat et al., 2013).

Chemical Sensor Development

  • Chemical Sensor Application : The synthesis of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea and its potential as a chemical sensor for metal ion binding was explored, indicating the versatility of thiourea derivatives in sensor development (Ngah et al., 2016).

Safety and Hazards

When handling 1-(3-Bromophenyl)thiourea, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as NADPH oxidase. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular processes. For instance, this compound has been shown to exhibit antimicrobial and antioxidant properties, which are attributed to its ability to interact with and modulate the activity of specific enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it has been observed to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound has been shown to inhibit the activity of NADPH oxidase by binding to its active site, thereby preventing the production of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and antimicrobial activities. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxic effects become predominant .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound undergoes oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase. The oxidation products can further react with other biomolecules, leading to changes in metabolic flux and metabolite levels. The metabolism of this compound is complex and involves multiple steps, including the formation of S-monoxide and S,S-dioxide intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

(3-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVSIPVHYWULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370836
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21327-14-0
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-bromoaniline (10.89 ml, TCI) in 20% aqueous hydrochloric acid (18.2 ml) was added with ammonium thiocyanate (8.02 g, WAKO) and sodium hydrogensulfite (701 mg, WAKO) and stirred at 100° C. for 22 hours. The reaction mixture was added with chloroform (20 ml) for extraction. The organic layer was dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate 62, 4.45 g).
Quantity
10.89 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the 1-(3-Bromophenyl)thiourea molecule?

A: The this compound molecule exhibits a specific spatial arrangement. The thiourea group (C-N-C(=S)-N) is almost flat [], with a root-mean-square deviation of 0.004 Å from planarity. This planar thiourea moiety is twisted relative to the benzene ring, forming a dihedral angle of 66.72° between them []. This information gives insight into the molecule's potential interactions and reactivity.

Q2: How do the molecules of this compound interact in its crystal structure?

A: In the crystal form, this compound molecules interact through hydrogen bonding. Specifically, N—H⋯S and N—H⋯N hydrogen bonds link the molecules, forming extended sheets that lie parallel to the (101) crystallographic plane [].

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